molecular formula C17H15ClF3N3O3S B2444022 Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate CAS No. 477873-14-6

Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate

Cat. No.: B2444022
CAS No.: 477873-14-6
M. Wt: 433.83
InChI Key: BZLWGNRQXJOQQA-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate is a compound known for its versatile applications in various fields. The intricate structure consisting of pyridinyl, chloro, trifluoromethyl, and anilino groups contributes to its unique chemical properties, making it a valuable subject for research and development.

Preparation Methods

1. Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step reaction. A common starting point involves the reaction between 3-chloro-5-(trifluoromethyl)-2-pyridinamine and ethyl 2-bromoacetate under anhydrous conditions, typically in the presence of a base such as potassium carbonate. This is followed by the reaction with thioamide derivatives to introduce the carbothioyl functionality, forming the target compound.

2. Industrial Production Methods

Industrial synthesis might adopt similar routes but optimized for larger scales, employing efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity. Conditions like temperature, pressure, and solvent choice are meticulously controlled to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation

    This compound can undergo oxidation reactions, often mediated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction

    Reduction reactions might involve agents such as lithium aluminum hydride, targeting specific functional groups within the compound.

  • Substitution

    The presence of halogens like chlorine allows for nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

Typical reagents include strong bases for substitution reactions, oxidizing or reducing agents for specific functional group modifications, and various solvents like dichloromethane or ethanol to facilitate reactions.

Major Products Formed

Depending on the reaction pathway, products can range from various oxidized or reduced forms of the compound, to derivatives formed via substitution at the pyridinyl or anilino groups.

Scientific Research Applications

Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate has found diverse applications:

  • Chemistry

    It serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and catalysts.

  • Biology

    The compound's specific interactions with biological molecules make it a candidate for studying biochemical pathways.

  • Medicine

    There is potential for drug development, particularly in exploring its bioactivity against specific targets.

  • Industry

    Its stability and reactivity profile make it useful in creating specialized polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level. For instance, the trifluoromethyl group can enhance binding affinity in biochemical pathways, while the pyridinyl moiety might target specific enzymes or receptors. The exact pathways and targets can vary based on the specific application being studied.

Comparison with Similar Compounds

Comparing Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate with similar compounds highlights its uniqueness. Compounds with similar functionalities might include:

  • Ethyl 2-{[(2-{[4-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate

    Differing in the positioning of substituents.

  • Ethyl 2-{[(2-{[3-bromo-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate

    Substitution of chlorine with bromine alters reactivity and interactions.

Its unique arrangement of functional groups and their specific locations make this compound a distinct entity with specialized applications, distinguishing it from its analogs.

Hope this helps! What other compounds or chemistry topics are you curious about?

Properties

IUPAC Name

ethyl 2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamothioylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O3S/c1-2-26-14(25)9-23-16(28)24-12-5-3-4-6-13(12)27-15-11(18)7-10(8-22-15)17(19,20)21/h3-8H,2,9H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLWGNRQXJOQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)NC1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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